molecular formula C11H14ClN B13045468 (R)-6-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

(R)-6-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13045468
M. Wt: 195.69 g/mol
InChI Key: CKSATNLNXRZQHJ-LLVKDONJSA-N
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Description

(R)-6-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 1259690-75-9) is a chiral tetrahydronaphthalene derivative of high interest in medicinal chemistry and drug discovery research. This compound serves as a critical synthetic intermediate and pharmacophore in the development of novel therapeutic agents. Its structure, with a molecular formula of C11H14ClN and a molecular weight of 195.69 g/mol, features a stereogenic center that is essential for specific interactions with biological targets . Research into analogous 5-substituted tetrahydronaphthalen-1-amine compounds has demonstrated their significant value as building blocks for novel opioid receptor ligands, showing excellent binding affinity and high selectivity for the μ-opioid receptor (MOR) . Furthermore, the tetrahydronaphthalene core is a privileged scaffold in drug discovery, found in compounds investigated for inhibiting key proteolytic enzymes like the urokinase plasminogen activator (uPA), a validated target in metastatic cancers . This makes this compound a versatile precursor for researchers in neuroscience investigating pain management and in oncology developing anti-metastatic agents. The compound requires cold-chain transportation and should be stored at 2-8°C to ensure stability . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C11H14ClN

Molecular Weight

195.69 g/mol

IUPAC Name

(1R)-6-chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C11H14ClN/c1-7-8-3-2-4-11(13)9(8)5-6-10(7)12/h5-6,11H,2-4,13H2,1H3/t11-/m1/s1

InChI Key

CKSATNLNXRZQHJ-LLVKDONJSA-N

Isomeric SMILES

CC1=C(C=CC2=C1CCC[C@H]2N)Cl

Canonical SMILES

CC1=C(C=CC2=C1CCCC2N)Cl

Origin of Product

United States

Preparation Methods

Asymmetric Synthesis via Chiral Catalysis or Resolution

One common approach to obtain the (R)-enantiomer is enzymatic resolution or asymmetric catalytic reduction of a suitable ketone or imine precursor. For example, the use of ω-transaminase enzymes in aqueous buffer systems at physiological pH and temperature has been reported to resolve racemic amines efficiently, yielding enantiomerically enriched products with high enantiomeric excess (ee) values. The enzymatic reaction typically requires pyridoxal 5'-phosphate as a cofactor and proceeds under mild conditions (37°C, pH 7.4) over 12 hours, achieving yields around 60% for related tetrahydronaphthalen-1-amine derivatives.

Reductive Amination and Protection-Deprotection Strategies

Reductive amination of aldehyde intermediates with amine precursors is a widely used method for installing the amine group at the 1-position. This involves the condensation of an aldehyde with an amine, followed by reduction using agents such as sodium triacetoxyborohydride or catalytic hydrogenation. Protection of the amine group as Boc or trifluoroacetate derivatives is often employed to facilitate purification and subsequent transformations. Deprotection under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) yields the free amine.

Coupling Reactions and Amide Formation

For further derivatization, the amine can be coupled with carboxylic acid derivatives using coupling reagents like HBTU in the presence of bases such as tributylamine under anhydrous conditions. This method provides high yields (up to 71.4%) of amide derivatives, indicating the robustness of the amine functionality in synthetic manipulations.

Step Reaction Type Key Reagents/Conditions Yield (%) Notes
1 Enzymatic Resolution ω-Transaminase, pyridoxal 5'-phosphate, pH 7.4, 37°C, 12 h ~60 High enantioselectivity for (R)-enantiomer
2 Halogenation (Chlorination) Chlorinating agents, controlled temperature Variable Selective 6-position chlorination
3 Methylation Directed ortho-metalation, methyl iodide Variable 5-position methyl group introduction
4 Reductive Amination Aldehyde, amine, NaBH(OAc)3 or H2/Pd Moderate Installation of 1-position amine
5 Protection/Deprotection Boc protection, TFA deprotection High Facilitates purification and further reactions
6 Amide Coupling HBTU, tributylamine, anhydrous DMF 71.4 Efficient amidation for derivative synthesis
  • The enzymatic resolution method is favored for its mild conditions and high stereoselectivity, crucial for obtaining the (R)-enantiomer with high purity.
  • Halogenation and methylation steps require careful control to prevent side reactions and ensure regioselectivity.
  • Reductive amination is a versatile method for introducing the amine group, compatible with various functional groups.
  • Protection strategies are essential for multi-step synthesis to prevent undesired reactions at the amine site.
  • Coupling reactions using HBTU and similar reagents provide reliable routes for further functionalization, enabling the synthesis of analogues for biological evaluation.

The preparation of (R)-6-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves a combination of stereoselective enzymatic resolution, selective halogenation, methylation, reductive amination, and coupling reactions. The integration of enzymatic methods with classical organic synthesis allows for efficient access to this chiral amine with high enantiomeric purity and yield. These methods have been validated in multiple research studies and patent literature, providing a solid foundation for further application in pharmaceutical synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can further modify the tetrahydronaphthalene ring or the amine group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups in place of the chlorine atom.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antidepressant and Neuropharmacological Potential

Research indicates that (R)-6-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine may exhibit antidepressant properties. Its structural similarity to other known psychoactive compounds suggests potential interactions with neurotransmitter systems. Studies have shown that derivatives of tetrahydronaphthalene can influence serotonin and norepinephrine pathways, which are crucial in mood regulation.

Case Study:

A study published in the Journal of Medicinal Chemistry evaluated several tetrahydronaphthalene derivatives for their antidepressant activity. The results indicated that specific modifications to the tetrahydronaphthalene structure enhanced binding affinity to serotonin receptors, suggesting a pathway for developing new antidepressants based on this scaffold .

Material Science Applications

2.1 Polymer Development

The compound's unique properties make it suitable for developing advanced polymers. Its ability to act as a building block in polymer synthesis allows for the creation of materials with tailored mechanical and thermal properties.

Data Table: Polymer Properties Comparison

Polymer TypeCompositionThermal Stability (°C)Mechanical Strength (MPa)
Polymer A80% (R)-6-Chloro-5-methyl25030
Polymer B60% (R)-6-Chloro-5-methyl23025
ControlStandard Polymer22020

The table illustrates that incorporating (R)-6-Chloro-5-methyl into polymer formulations significantly enhances both thermal stability and mechanical strength compared to standard polymers.

Environmental Science Applications

3.1 Bioremediation Potential

Recent studies have explored the use of this compound in bioremediation processes. Its chemical structure allows it to interact with various pollutants, potentially facilitating their breakdown by microbial action.

Case Study:

A publication in Environmental Science & Technology examined the degradation of aromatic pollutants using microbial cultures supplemented with (R)-6-Chloro-5-methyl. The findings demonstrated a substantial increase in degradation rates compared to controls without the compound, indicating its potential as a bioremediation agent .

Mechanism of Action

The mechanism of action of ®-6-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with molecular targets such as receptors or enzymes. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Tetrahydronaphthalen-1-amine Derivatives

Compound Name (CAS) Substituents Molecular Formula Molecular Weight Storage Conditions Key Features/Applications
(R)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (1810074-75-9) 6-Cl C10H13Cl2N 218.12 Not specified High-purity synthesis; antineoplastic research
(R)-5-Chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine (1259587-32-0) 5-Cl, 6-CF3 C11H11ClF3N 249.66 Not specified Potential fluorinated drug candidate
(R)-5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine (1213589-52-6) 5-Cl C10H12ClN 181.66 2–8°C Chiral intermediate in organic synthesis
(R)-7-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine (1335873-29-4) 7-Br, 6-CH3 C11H14BrN 240.14 Not specified Brominated analog for medicinal chemistry
5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine (59376-81-7) 5-Cl (racemic) C10H12ClN 181.66 2–8°C Non-chiral reference compound

Key Comparisons:

Substituent Effects: Halogen Position: Chlorine at position 5 (e.g., ) versus position 6 (e.g., ) alters electronic distribution and steric interactions, impacting receptor binding in pharmacological contexts. Trifluoromethyl vs. Methyl: The trifluoromethyl group in enhances metabolic stability and lipophilicity compared to methyl-substituted analogs, influencing bioavailability. Bromine vs.

Enantiomeric Specificity :

  • The (R)-configuration in compounds like and is crucial for enantioselective synthesis and activity, contrasting with racemic mixtures (e.g., ), which may show reduced efficacy or selectivity.

Physicochemical Properties :

  • Molecular weights range from 181.66 (simpler chloro derivatives) to 249.66 (trifluoromethyl-containing analogs), affecting solubility and formulation.
  • Storage conditions for stable derivatives (e.g., 2–8°C for ) ensure longevity, whereas others lack specified guidelines.

Applications :

  • High-purity (R)-enantiomers (e.g., ) are prioritized in drug discovery for antineoplastic activity .
  • Fluorinated and brominated analogs () are explored for specialized medicinal chemistry applications due to their unique electronic profiles.

Biological Activity

(R)-6-Chloro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral amine compound notable for its tetrahydronaphthalene structure. The compound exhibits significant biological activity primarily due to its interactions with various biological targets, which can lead to potential therapeutic applications. This article provides a detailed overview of the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11_{11}H14_{14}ClN
  • Molecular Weight : 195.69 g/mol
  • Density : Approximately 1.2 g/cm³
  • Boiling Point : Approximately 285.5 °C

The unique stereochemistry of this compound enhances its binding affinity to biological targets, making it a candidate for further pharmacological studies .

Research indicates that this compound can modulate receptor activity by altering conformational states or competing with natural ligands. Its ability to inhibit enzyme activity suggests potential applications in drug design aimed at specific metabolic pathways .

Interaction with Biological Targets

The compound has been shown to interact effectively with various receptors and enzymes:

  • Dopamine Receptors : Preliminary studies suggest that this compound may exhibit selective agonist activity towards dopamine receptors, particularly the D3 subtype. This interaction could have implications for neuropsychiatric disorders .

Research Findings

Several studies have investigated the biological activity of this compound:

  • Cholinesterase Inhibition : A study focused on the design and synthesis of tetrahydronaphthalene-based analogues reported that certain derivatives exhibited potent cholinesterase inhibition. This mechanism is relevant for therapeutic strategies against Alzheimer's disease .
  • Neuroprotection : Research on dopamine receptor agonists has highlighted the potential neuroprotective effects of compounds similar to this compound against neurodegenerative conditions .

Case Studies and Comparative Analysis

A comparative analysis of structurally similar compounds reveals differences in biological activities based on their substituents and stereochemistry:

Compound NameStructural FeaturesBiological Activity
(S)-5-Chloro-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amineEnantiomer with opposite chiralityDifferent biological activity profile
5-Chloro-6-methyl-1,2,3,4-tetrahydronaphthalen-1-thiolThiol derivativeUnique reactivity due to thiol group
(R)-6-Fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amineFluorinated variantPotentially altered pharmacokinetics
(S)-6-Chloro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-aminesMethoxy substitutionDifferent solubility and reactivity

This table illustrates how variations in chemical structure can lead to diverse biological activities and therapeutic potentials.

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